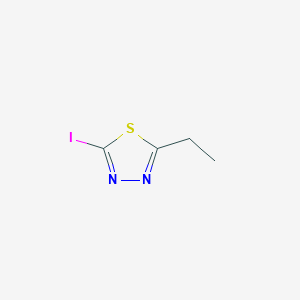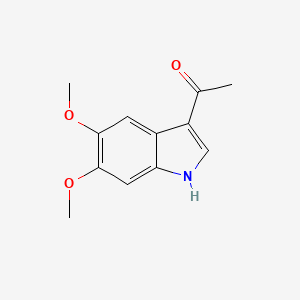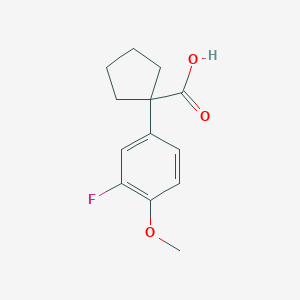
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid is a chemical compound with the molecular formula C13H15FO3 and a molecular weight of 238.25 g/mol. This compound is known for its utility in research and development, particularly in the field of organic chemistry. It features a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a fluoro and methoxy group.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid can be achieved through several routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst to form cyclopentanecarboxylic acid, which can then be further functionalized to introduce the fluoro and methoxy groups on the phenyl ring.
Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.
Medicine: Research into the compound’s potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid involves its interaction with molecular targets and pathways specific to its structure. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)cyclopentanecarboxylic Acid: This compound lacks the methoxy group, which can influence its reactivity and biological activity.
1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid: This compound lacks the fluoro group, which can affect its chemical properties and interactions.
1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: The position of the methoxy group can significantly alter the compound’s reactivity and biological effects.
The presence of both fluoro and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C13H15FO3 |
|---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO3/c1-17-11-5-4-9(8-10(11)14)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
InChI Key |
OYYKTJOMSKEMMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


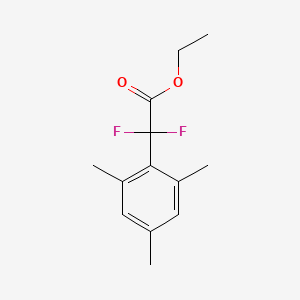
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)
![7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine](/img/structure/B11721325.png)

![(R)-N-[(E)-(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11721338.png)
![[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B11721339.png)
![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
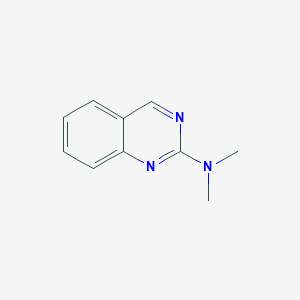
![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)

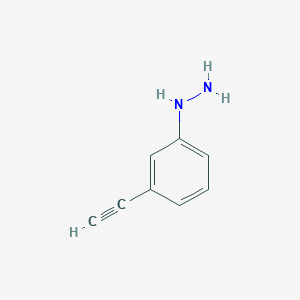
![(1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B11721377.png)
